N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide
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Overview
Description
N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C13H17ClN2O2 and a molecular weight of 268.7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide typically involves the reaction of 4-aminomethylphenylbutanamide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms.
Scientific Research Applications
N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide can be compared with other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . While both compounds share a chloroacetamide group, they differ in their overall structure and specific biological activities. This compound is unique in its combination of a phenylbutanamide backbone with a chloroacetamido group, which contributes to its distinct chemical and biological properties.
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-fluorophenyl)thiazol-2-yl)-2-chloroacetamide
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
CAS No. |
2248268-55-3 |
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Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.7 |
Purity |
95 |
Origin of Product |
United States |
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